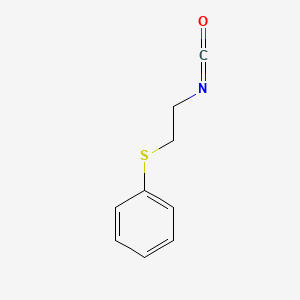

2-Phenylthioethyl isocyanate

Description

Properties

CAS No. |

34946-14-0 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-isocyanatoethylsulfanylbenzene |

InChI |

InChI=1S/C9H9NOS/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |

InChI Key |

QGYLZKLDOZRNEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCN=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthesis, and applications of 2-phenylthioethyl isocyanate can be contextualized by comparing it to structurally or functionally related isocyanates and isothiocyanates. Key compounds for comparison include:

Phenethyl Isothiocyanate (PEITC)

- Structure : Contains an isothiocyanate (-NCS) group instead of isocyanate (-NCO), with a phenethyl backbone.

- Reactivity : The -NCS group reacts preferentially with amines and thiols, whereas -NCO reacts with hydroxyls and carboxyls . PEITC is a potent anticancer agent, with synthesis yields reaching 94% under optimized conditions (e.g., using AcCl as a reagent) .

- Key Difference : The thioether group in this compound may enhance hydrophobicity and alter metabolic stability compared to PEITC’s polar -NCS group.

2-(2-Thienyl)ethyl Isocyanate

- Structure : Features a thiophene ring instead of a phenylthio group.

- Synthesis: Similar to this compound, this compound is synthesized via amine-isocyanate conversion.

- Applications : Used in polymer chemistry; the electron-deficient thiophene may reduce nucleophilic reactivity compared to phenylthio-substituted analogs.

4-Chlorophenyl Isocyanate

- Structure : Aryl isocyanate with an electron-withdrawing chlorine substituent.

- Reactivity : Electron-withdrawing groups accelerate isocyanate reactions with nucleophiles (e.g., amines) due to increased electrophilicity of the -NCO group. For example, 4-chlorophenyl isocyanate achieved 39% yield in N'-arylation reactions, lower than phenyl isocyanate (42–60%), suggesting steric or electronic hindrance .

- Contrast : The phenylthio group in this compound is electron-donating, which may slow reaction kinetics compared to 4-chlorophenyl isocyanate.

Ethyl Isocyanate

- Structure : Simple aliphatic isocyanate without aromatic substituents.

- Toxicity : Ethyl isocyanate exhibits neurotoxicity due to high reactivity with cysteine residues .

- Reactivity : Aliphatic isocyanates react more slowly with hydroxyl groups than aromatic analogs unless catalyzed . The phenylthio group in this compound may confer intermediate reactivity between aliphatic and aromatic isocyanates.

Data Tables and Research Findings

Table 2: Reactivity and Selectivity in Model Reactions

Key Research Insights

Electronic Effects : Electron-withdrawing substituents (e.g., -Cl) enhance -NCO reactivity, while electron-donating groups (e.g., -S-C₆H₅) may reduce it .

Biological Activity : Isothiocyanates like PEITC exhibit anticancer properties, whereas isocyanates are more commonly used in polymer and drug conjugate synthesis .

Toxicity Profile : Aliphatic isocyanates (e.g., ethyl) show higher neurotoxicity than aromatic derivatives, suggesting this compound may have a safer profile .

Immobilization Efficiency : Isocyanate-functionalized surfaces achieve >73% immobilization of small molecules, with performance modulated by substituent chemistry .

Q & A

Q. What are the recommended safety protocols for handling 2-Phenylthioethyl isocyanate in laboratory settings?

- Methodological Answer : Safe handling requires strict adherence to OSHA guidelines. Use respiratory protection (e.g., NIOSH-approved respirators) for prolonged exposure, and wear impermeable gloves and tightly sealed goggles to prevent skin/eye contact. Ensure local exhaust ventilation and avoid ingestion or inhalation of vapors. Contaminated clothing must be removed immediately and washed before reuse . Storage should be in tightly sealed containers at -20°C for stability, with secondary containment to prevent groundwater contamination .

Q. How can researchers synthesize this compound, and what are the critical parameters to optimize yield?

- Methodological Answer : Synthesis can be achieved via reaction of thiocarbanilide with phosphorus pentoxide or acetic anhydride, or by treating ammonium phenyldithiocarbamate with metal sulfates (e.g., copper sulfate). Key parameters include temperature control (low temperatures for exothermic steps), solvent selection (dichloromethane or ether), and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or GC-MS to optimize purity and yield .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic methods:

- IR Spectroscopy : Identify the N=C=S stretching vibration near 2100 cm⁻¹.

- NMR : Characterize aromatic protons (δ 7.2–7.5 ppm) and the thiocyanate group’s adjacent CH₂ (δ 3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 163.24 for C₉H₉NS) .

Q. How should researchers manage waste containing this compound?

- Methodological Answer : Absorb liquid waste with inert materials (e.g., diatomite) and dispose via certified hazardous waste facilities. Avoid release into water systems due to its classification as a "water hazard class 3" substance. Neutralization protocols should follow local regulations, with documentation of disposal methods per Section 13 of OSHA SDS .

Advanced Research Questions

Q. What advanced analytical techniques are effective for quantifying trace levels of this compound in biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for sensitivity (detection limit ~0.02 µg). For complex mixtures, derivatization with fluorescent tags (e.g., 4-bromomethyl-7-methoxycoumarin) enhances detection in biological fluids. Validate methods using spike-recovery experiments in plasma or tissue homogenates .

Q. What reaction mechanisms govern the decomposition of this compound under pyrolysis conditions?

- Methodological Answer : Pyrolysis at >300°C generates phenyl isocyanates and sulfur-containing byproducts via radical pathways. Kinetic modeling (e.g., using CHEMKIN) identifies dominant pathways, such as NCO group dissociation. Sensitivity analysis under closed-reactor conditions can prioritize reaction steps (e.g., H-abstraction from the ethyl group) for mechanistic studies .

Q. How does this compound interact with biomolecules, and what methodologies elucidate these interactions?

- Methodological Answer : The compound reacts with cysteine residues in proteins, forming thiourea adducts. Use X-ray crystallography or cryo-EM to study structural changes in enzymes (e.g., glutathione S-transferase). In vitro electrophysiology assays quantify ion channel modulation, while pharmacokinetic studies in rodents (e.g., HPLC plasma analysis) assess bioavailability and metabolic clearance .

Q. What environmental persistence and bioaccumulation risks are associated with this compound?

- Methodological Answer : Environmental fate studies using OECD 307 guidelines show moderate persistence (t₁/₂ = 20–30 days in soil). Bioaccumulation potential (log Kow ~2.5) is low, but aquatic toxicity assays (e.g., Daphnia magna LC₅₀) reveal acute hazards. Mitigate risks via adsorption onto activated carbon in wastewater treatment .

Q. How can researchers optimize solvent systems for reactions involving this compound?

- Methodological Answer : Screen solvents using Hansen solubility parameters: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactivity, while non-polar solvents (toluene) stabilize the isocyanate group. Solubility tests at 20°C show >30 mg/mL in ethanol, making it suitable for SN2 reactions. Avoid protic solvents to prevent premature hydrolysis .

Q. What are the implications of this compound’s NFPA ratings for laboratory risk assessments?

- Methodological Answer :

With NFPA Health = 2, Fire = 1, and Reactivity = 0, the primary risks are acute toxicity and flammability at high concentrations. Implement fume hoods for ventilation, store away from oxidizers, and conduct hazard reviews using HMIS criteria. Emergency response plans must include eyewash stations and antidote protocols (e.g., acetylcysteine for cyanide poisoning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.